

# Spectroscopic Analysis of 3,4,5-Trichloronitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 3,4,5-Trichloronitrobenzene

Cat. No.: B033126

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This guide provides an in-depth overview of the spectroscopic data for **3,4,5-trichloronitrobenzene**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

## Spectroscopic Data

The empirical formula for **3,4,5-trichloronitrobenzene** is  $C_6H_2Cl_3NO_2$  with a molecular weight of 226.44 g/mol. [\[1\]](#) Spectroscopic analysis confirms this structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

### $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity
8.11	Singlet

### $^{13}C$ NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
150.1	C-NO <sub>2</sub>
136.2	C-Cl
133.0	C-Cl
126.2	C-H

## Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is used to determine the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
1540	Asymmetric NO <sub>2</sub> stretch
1350	Symmetric NO <sub>2</sub> stretch
880	C-Cl stretch
820	C-H out-of-plane bend
680	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
225	100	[M] <sup>+</sup> (Molecular Ion)
181	35	[M-NO <sub>2</sub> ] <sup>+</sup>
179	60	[M-NO <sub>2</sub> -H <sub>2</sub> ] <sup>+</sup>
144	25	[C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> ] <sup>+</sup>
109	15	[C <sub>5</sub> H <sub>2</sub> Cl] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **3,4,5-trichloronitrobenzene**.

### NMR Spectroscopy

A sample of **3,4,5-trichloronitrobenzene** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube. The solution is filtered to remove any particulate matter. The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons. For <sup>1</sup>H NMR, a sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the <sup>13</sup>C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### IR Spectroscopy

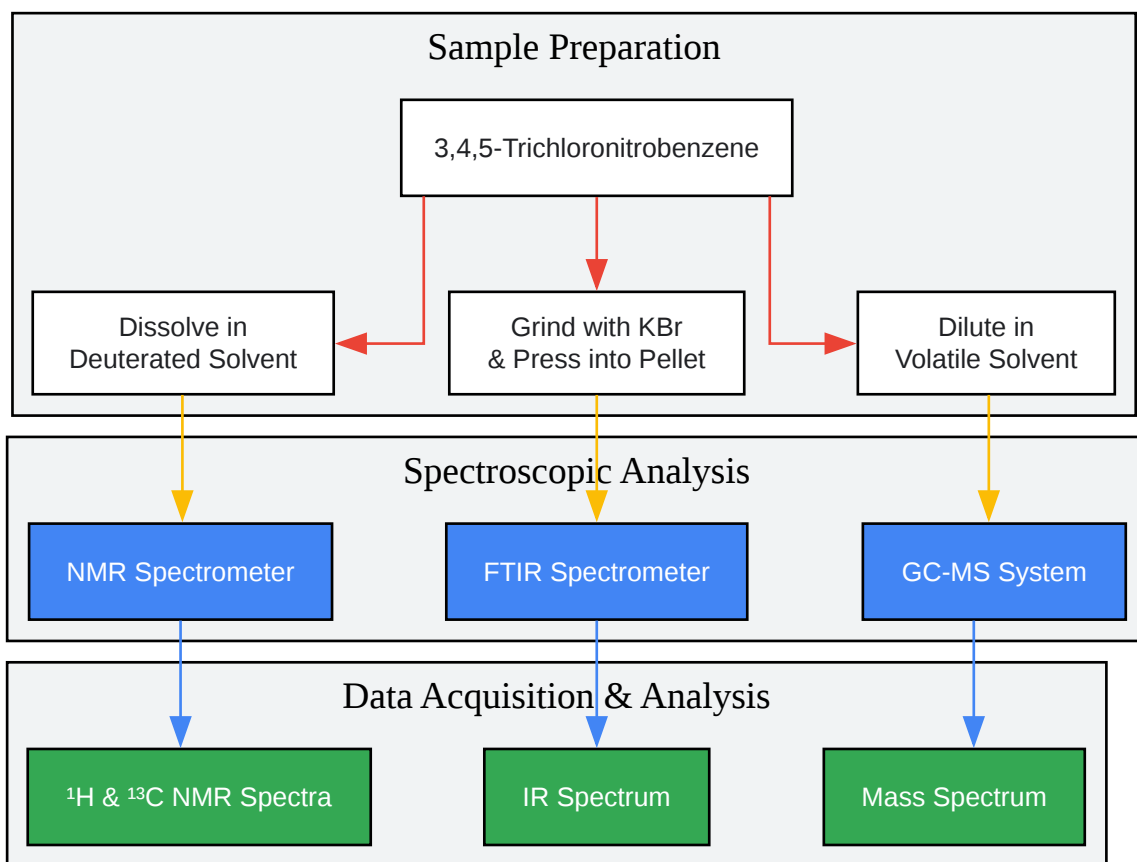
For solid samples, the Fourier-Transform Infrared (FTIR) spectrum is typically recorded using a KBr pellet technique. A small amount of **3,4,5-trichloronitrobenzene** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using an FTIR spectrometer, such as a Bruker IFS 85, by passing an infrared beam through the pellet.<sup>[2]</sup> The spectrum is typically scanned over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). A dilute solution of **3,4,5-trichloronitrobenzene** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio by a mass analyzer and detected.<sup>[1][2]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **3,4,5-trichloronitrobenzene**.



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Caption: Workflow for the spectroscopic analysis of **3,4,5-trichloronitrobenzene**.

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## References

- 1. Benzene, 1,2,3-trichloro-5-nitro- [webbook.nist.gov]
- 2. 3,4,5-Trichloronitrobenzene | C<sub>6</sub>H<sub>2</sub>Cl<sub>3</sub>NO<sub>2</sub> | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]
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